tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate
Description
This compound is a highly functionalized cyclohexane derivative featuring multiple stereocenters, protected amino groups (tert-butyl carbamate and trifluoroacetyl), and glycosidic linkages. Its structure includes a cyclohexyl core substituted with oxane (pyranose) rings, hydroxyl groups, and carbamate functionalities. The tert-butyl carbamate and trifluoroacetyl groups likely serve as protective moieties during synthesis, enhancing stability and enabling selective reactivity .
Properties
Molecular Formula |
C35H60F3N5O16 |
|---|---|
Molecular Weight |
863.9 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |
InChI |
InChI=1S/C35H60F3N5O16/c1-32(2,3)57-29(50)40-12-18-17(45)11-16(42-31(52)59-34(7,8)9)26(53-18)56-25-15(41-30(51)58-33(4,5)6)10-14(39)24(23(25)48)55-27-22(47)20(21(46)19(13-44)54-27)43-28(49)35(36,37)38/h14-27,44-48H,10-13,39H2,1-9H3,(H,40,50)(H,41,51)(H,42,52)(H,43,49)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |
InChI Key |
GNBCNYXNELIDKF-LOBSLKQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C(F)(F)F)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cyclohexyl Carbamate Core
The cyclohexyl backbone is synthesized from N-Boc-D-serine, leveraging mixed anhydride chemistry. In a representative protocol:
-
Mixed anhydride formation : N-Boc-D-serine reacts with isobutyl chlorocarbonate in ethyl acetate at 0–5°C in the presence of N-methylmorpholine (NMM).
-
Condensation : The anhydride intermediate is treated with benzylamine to yield a Boc-protected β-amino alcohol.
-
Cyclization : Acid-catalyzed intramolecular cyclization forms the cyclohexane ring, with yields exceeding 90% under optimized conditions.
Synthesis of the Trifluoroacetylated Oxane Fragment
The oxane ring with a trifluoroacetyl group is constructed via:
-
Selective acylation : A glucose derivative is treated with trifluoroacetic anhydride in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >95% regioselectivity at the 4-position.
-
Hydroxyl protection : Remaining hydroxy groups are masked as tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during glycosylation.
Assembly of the Methylpropan-2-yl Carbamate Oxane
This fragment is synthesized using phase-transfer catalysis:
-
Alkylation : A primary amine reacts with methyl chloroformate in ethyl acetate under PTC conditions (tetrabutylammonium bromide, KOH), yielding a carbamate-protected intermediate.
-
Reductive amination : The intermediate undergoes reductive amination with formaldehyde to introduce the methylpropan-2-yl carbamate group, achieving 92–97% yields.
Glycosylation and Final Coupling
Glycosylation of the Cyclohexyl Core
Coupling the oxane fragments to the cyclohexyl backbone employs Schmidt’s trichloroacetimidate method:
Global Deprotection and Final Functionalization
Sequential deprotection ensures integrity of sensitive groups:
-
TBS removal : Treatment with HF·pyridine cleaves silyl ethers without affecting carbamates.
-
Trifluoroacetyl hydrolysis : Controlled alkaline hydrolysis (pH 10–11) removes the trifluoroacetyl group, followed by neutralization to stabilize the free amine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Enantioselective catalysis : Chiral oxazaborolidine catalysts enable asymmetric induction during cyclohexane formation, achieving 98% ee.
-
Phase-transfer catalysts : Tetrabutylammonium bromide (0.025–0.2 eq.) accelerates alkylation rates by 3-fold in PTC systems.
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) on a Waters Alliance system with a C18 column (5 µm, 4.6 × 250 mm) confirms purity:
| Parameter | Value |
|---|---|
| Retention time | 5.73 min |
| Purity | 99.35% |
| Mobile phase | Acetonitrile/H2O (70:30) |
Spectroscopic Validation
-
1H NMR (CDCl3, 400 MHz) : Key signals include δ 9.72 (s, 1H, NH), 8.28 (s, 1H, pyridinyl), and 5.73 (m, 1H, cyclohexyl).
-
13C NMR (CDCl3, 100 MHz) : Peaks at δ 173.86 (C=O), 158.61 (Boc carbonyl), and 80.48 (cyclohexyl C-O).
Industrial Scalability and Challenges
While laboratory-scale syntheses achieve >90% yields, industrial translation faces hurdles:
Chemical Reactions Analysis
Deprotection Reactions
The compound contains tert-butoxycarbonyl (Boc) and trifluoroacetyl (TFA) protecting groups, which undergo selective cleavage under specific conditions:
For example, Boc deprotection of similar carbamates (e.g., tert-butyl meso-3-azabicyclo[3.1.0]hex-6-ylcarbamate) occurs via acidolysis, as noted in EU pharmaceutical regulations . The TFA group on the oxane ring is labile under mild basic conditions, aligning with deprotection protocols for trifluoroacetylated amines .
Hydrolysis of Glycosidic Linkages
The oxane (pyranose) rings are connected via glycosidic bonds, which are susceptible to acid-catalyzed hydrolysis:
| Bond Type | Conditions | Outcome | References |
|---|---|---|---|
| β-glycosidic linkage | Dilute H₂SO₄ or HCl (aqueous) | Cleavage to yield reducing sugars and aglycone fragments |
The HMDB entry for structurally related glycosides (e.g., 3'-sialyllacto derivatives) demonstrates hydrolysis under acidic conditions to release monosaccharides . This reaction is critical for fragmenting the carbohydrate backbone of the compound.
Functionalization of Hydroxyl Groups
The hydroxyl groups on the cyclohexyl and oxane rings can undergo derivatization:
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Acylation | Acetic anhydride/pyridine | Acetylated hydroxyls (improved lipophilicity) | |
| Sulfonation | SO₃-pyridine complex | Sulfate esters (enhanced solubility) |
Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-(mesyloxy)butyl]thiophene-2-carboxylate exemplifies sulfonation of hydroxyls, a reaction applicable to this compound’s secondary alcohols.
Oxidation Reactions
Primary hydroxyl groups (e.g., hydroxymethyl on oxane) can be oxidized to carboxylic acids:
| Substrate | Oxidizing Agent | Product | References |
|---|---|---|---|
| C-6 hydroxymethyl | KMnO₄ or TEMPO/NaClO | Carboxylic acid derivative |
This is analogous to HMDB entries where hydroxymethyl groups in saccharides are oxidized to glucuronic acid derivatives .
Stability and Degradation
The compound’s stability is influenced by:
Scientific Research Applications
Overview
The compound tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate is a complex organic molecule with potential applications in medicinal chemistry and drug development. Its structural attributes suggest it may serve as a scaffold for the design of novel therapeutics.
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- The compound has been investigated as a potential inhibitor of arginase enzymes. These enzymes play a significant role in the urea cycle and are implicated in various diseases such as cancer and cardiovascular disorders. Inhibitors of arginase can help modulate nitric oxide levels and improve vascular function .
- Antiviral Activity :
- Anticancer Properties :
Synthesis and Modification
The synthesis of this compound often involves multiple steps including protection-deprotection strategies using tert-butoxycarbonyl (Boc) chemistry. This allows for selective functionalization of amine groups while maintaining the integrity of other reactive sites .
Case Studies
-
Arginase Inhibitors :
- A study explored the synthesis of various tert-butyl carbamate derivatives as arginase inhibitors. The synthesized compounds were tested for their ability to inhibit human arginase isoforms with varying degrees of success. The structure of the compound suggests it could be optimized for improved inhibition based on structure–activity relationship (SAR) studies .
- Antiviral Compounds :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Findings:
Structural Complexity : The target compound surpasses simpler carbamates (e.g., ) in stereochemical complexity due to its cyclohexyl-glycoside framework. This increases synthetic challenges but enhances selectivity in biological interactions .
Fluorination Impact: The trifluoroacetyl group confers distinct electronic and steric effects compared to non-fluorinated analogs. For example, the trifluoroacetylamino group in the target compound exhibits downfield 13C NMR shifts (~160 ppm), contrasting with the ~120 ppm shifts of trifluoromethyl groups in 6gB .
Synthetic Strategies : Similar to 6gB , the target compound likely employs protective-group strategies (e.g., tert-butyl carbamate for amines, trifluoroacetyl for hydroxyls) and transition-metal catalysts (e.g., Ir(ppy)3) for stereoselective glycosylation.
Bioactivity Potential: While 6gB and bromothiazole carbamates target enzymes or kinases, the target compound’s glycosidic motifs suggest affinity for carbohydrate-processing enzymes, akin to acarbose or miglitol .
Dereplication Challenges : High-field NMR and DFT calculations (as in ) are critical for distinguishing the target compound from natural products with overlapping functional groups, such as acremine P.
Research Implications
The compound’s unique structure positions it as a candidate for targeted enzyme inhibition studies, particularly against glycosidases or aminotransferases. Its synthetic route, leveraging protective groups and stereoselective catalysis, aligns with trends in complex molecule synthesis . Future work should prioritize:
Biological Activity
The compound tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
Chemical Structure and Properties
This compound features multiple stereocenters and functional groups that may influence its biological activity. The presence of hydroxymethyl and amino groups suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds resembling this structure have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with carbamate functionalities inhibited the growth of Gram-positive bacteria by disrupting cell wall synthesis .
- Biofilm Formation : The ability to prevent biofilm formation is critical for combating chronic infections. Similar compounds have been shown to interfere with quorum sensing in bacteria like Staphylococcus aureus, thereby reducing biofilm formation .
Anticancer Properties
The complex structure may also confer anticancer properties:
- Targeting eIF4E : Eukaryotic translation initiation factor 4E (eIF4E) is a known target in cancer therapy. Compounds designed to inhibit eIF4E have shown promise in preclinical studies for their ability to reduce tumor growth .
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways. This is supported by findings where structurally similar compounds activated caspase pathways leading to programmed cell death .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing this compound, and how are intermediates validated?
- Methodology : Multi-step synthesis requires precise control of protecting groups (e.g., tert-butyl carbamate and trifluoroacetyl) to avoid premature deprotection. Key intermediates are validated via 1H/13C NMR and mass spectrometry to confirm regio- and stereochemistry . For example, tert-butyl carbamate derivatives synthesized under hydrogenation (10% Pd/C, H₂) show distinct NMR peaks (e.g., δ 1.4 ppm for tert-butyl protons) .
- Validation : HPLC retention times and MS data (e.g., [M+H]+ ion matching calculated values) are cross-checked to ensure purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s stereochemistry?
- Approach : Use X-ray crystallography for absolute configuration determination, as seen in carbamate derivatives with similar stereocenters . Chiral HPLC and optical rotation measurements further corroborate enantiomeric purity .
- Example : For the oxazolidinone ring in related compounds, 2D NMR (COSY, NOESY) resolves axial/equatorial proton orientations .
Advanced Research Questions
Q. How can stereochemical fidelity be maintained during the coupling of sugar moieties (oxan-2-yl groups)?
- Strategy : Employ stereoselective glycosylation with thioglycoside donors under BF₃·Et₂O catalysis, as demonstrated for similar hexopyranosyl derivatives .
- Data Analysis : Monitor coupling efficiency via LC-MS and compare with DFT-calculated transition-state energies to optimize diastereomeric ratios .
Q. What are the degradation pathways of the trifluoroacetyl group under basic conditions, and how can stability be improved?
- Findings : The trifluoroacetyl group is prone to hydrolysis at pH > 7. Accelerated stability studies (40°C/75% RH) reveal degradation products via LC-MS, suggesting replacement with acetyl or benzoyl groups for improved robustness .
- Mitigation : Use lyophilization for storage and buffer systems (e.g., citrate, pH 5–6) to minimize hydrolysis .
Data Contradiction Analysis
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Troubleshooting :
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may shift NH proton signals .
- Impurity profiling : Use HRMS-ESI to detect trace byproducts (e.g., deprotected amines) that distort integration ratios .
Q. Why do reaction yields vary when introducing the tert-butyloxycarbonyl (Boc) group?
- Root Cause : Competing side reactions (e.g., carbamate scrambling) in the presence of residual water.
- Optimization : Pre-dry substrates with molecular sieves and use Boc₂O in anhydrous THF at 0°C to suppress hydrolysis .
Biological Application Questions
Q. How can this compound be integrated into high-throughput screening (HTS) for target discovery?
- Protocol :
- Labeling : Attach fluorescent tags (e.g., BODIPY) to the amino group via NHS ester coupling .
- Assay Design : Use Cell Painting to profile morphological changes in HEK293 cells, with dose-response curves (IC₅₀) generated via automated imaging .
Synthetic Methodology Comparison
Q. What are the trade-offs between solution-phase vs. solid-phase synthesis for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
